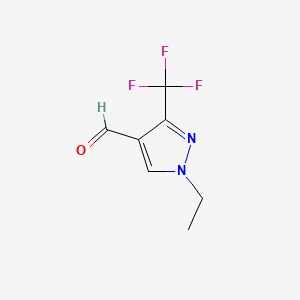

1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C7H7F3N2O. This compound features a pyrazole ring substituted with an ethyl group at the first position, a trifluoromethyl group at the third position, and an aldehyde group at the fourth position. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde typically involves the following steps:

Cyclization Reaction: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

Substitution Reaction: The trifluoromethyl group is introduced via a substitution reaction using a trifluoromethylating agent.

Formylation: The aldehyde group is introduced through a formylation reaction, often using a Vilsmeier-Haack reagent.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde has been explored for its potential biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with effective concentrations reported as low as 40 µg/mL. This suggests its potential use in developing new antimicrobial agents .

- Anti-inflammatory Effects : Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for therapeutic applications in inflammatory diseases .

Agrochemicals

The compound is also being investigated for its role in agrochemicals. Its structural properties allow it to function effectively as a pesticide or fungicide. The trifluoromethyl group enhances its lipophilicity, improving the bioavailability of the active ingredient in agricultural applications .

Data Table: Summary of Biological Activities

| Activity Type | Test Organisms | Effective Concentration (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 40 | |

| Staphylococcus aureus | 40 | ||

| Anti-inflammatory | Cytokine production inhibition | N/A |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound demonstrated higher activity against gram-positive bacteria compared to gram-negative bacteria, suggesting a selective mechanism of action.

Case Study 2: Anti-inflammatory Potential

In another research project focused on inflammatory diseases, the compound was administered to cultured cells exposed to inflammatory stimuli. The results showed a marked reduction in cytokine levels, indicating its potential as a therapeutic agent for conditions such as rheumatoid arthritis or inflammatory bowel disease.

Industrial Applications

In addition to its biological activities, this compound is being utilized in materials science for developing new polymers and coatings due to its unique chemical properties. Its ability to form covalent bonds with nucleophilic sites enhances material stability and performance .

Wirkmechanismus

The mechanism of action of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde can be compared with similar compounds such as:

1-Methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

1-Ethyl-3-(chloromethyl)pyrazole-4-carbaldehyde: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

Biologische Aktivität

1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound can be synthesized through various methods, including the Vilsmeier-Haack reaction, which involves the reaction of phenylhydrazones with phosphorus oxychloride and dimethylformamide. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its bioactivity in biological systems .

Biological Activities

The biological activities of this compound are broad, encompassing antimicrobial, anti-inflammatory, anticancer, and antiviral properties.

Antimicrobial Activity

Pyrazole derivatives have shown promising antimicrobial effects. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains, including E. coli and S. aureus. The mechanism often involves disruption of bacterial cell membranes .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. For example, compounds derived from pyrazoles have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Anticancer Activity

The anticancer potential of this compound is particularly notable. Studies have reported its effectiveness against various cancer cell lines, including lung, breast, and colorectal cancers. The compound's mechanism may involve the inhibition of key oncogenic pathways such as BRAF(V600E) and EGFR .

The biological activity of this compound is attributed to its functional groups:

- Aldehyde Group : This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity.

- Trifluoromethyl Group : Enhances lipophilicity and solubility, influencing distribution within biological systems .

Case Studies

- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their cytotoxic effects on cancer cells. Among them, this compound exhibited significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values indicating effective growth inhibition .

- Anti-inflammatory Assessment : In vitro studies demonstrated that the compound significantly reduced nitric oxide production in LPS-stimulated macrophages, suggesting potential for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-2-12-3-5(4-13)6(11-12)7(8,9)10/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODWRUTVZKZAKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)(F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.